5-[(4-fluorobenzyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by the presence of fluorophenyl groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step often involves the use of fluorobenzene derivatives and coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using appropriate halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to study its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of fluorophenyl groups and an oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H13F2N3O |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H13F2N3O/c20-15-6-1-13(2-7-15)5-10-18-24-17(11-22)19(25-18)23-12-14-3-8-16(21)9-4-14/h1-10,23H,12H2/b10-5+ |
InChI Key |
KTDZOFLZHQVEOL-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)F |
Origin of Product |
United States |
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